3-Methyl-8-(3-oxobutan-2-ylsulfanyl)-7-pentylpurine-2,6-dione - 371140-22-6

3-Methyl-8-(3-oxobutan-2-ylsulfanyl)-7-pentylpurine-2,6-dione

Catalog Number: EVT-3140984
CAS Number: 371140-22-6
Molecular Formula: C15H22N4O3S
Molecular Weight: 338.43
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. Linagliptin* Compound Description: Linagliptin, with the chemical name (R)-8-(3-Amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione, is a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes. [, , ] Linagliptin exhibits a long duration of action, allowing for once-daily dosing. [] It works by increasing the levels of active glucagon-like peptide-1 (GLP-1) in the bloodstream. []* Relevance: Both linagliptin and 3-methyl-8-(3-oxobutan-2-ylsulfanyl)-7-pentylpurine-2,6-dione share a core purine-2,6-dione structure. Additionally, both compounds feature substituents at the 7 and 8 positions of the purine ring.

2. BI 1356 * Compound Description: BI 1356 is the proposed trade name for the compound (R)-8-(3-Amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione. [, , ] It is currently under clinical development for the treatment of type 2 diabetes. [] This potent and selective DPP-4 inhibitor has shown potential for once-daily treatment of type 2 diabetes. []* Relevance: BI 1356 is structurally identical to Linagliptin. Therefore, the relevance to 3-methyl-8-(3-oxobutan-2-ylsulfanyl)-7-pentylpurine-2,6-dione is the same as for Linagliptin: they share the core purine-2,6-dione structure and substitution patterns at the 7 and 8 positions.

3. Sitagliptin* Compound Description: Sitagliptin, chemically known as (3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one, is a medication used for the treatment of type 2 diabetes. [] It functions as a DPP-4 inhibitor, effectively managing blood sugar levels.* Relevance: Although sitagliptin doesn't share the same core structure as 3-methyl-8-(3-oxobutan-2-ylsulfanyl)-7-pentylpurine-2,6-dione, it is relevant as it belongs to the same pharmacological class of DPP-4 inhibitors. This indicates a shared mechanism of action with potential implications for the target compound's activity.

4. Alogliptin* Compound Description: Alogliptin, with the IUPAC name 2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile, is another medication employed in managing type 2 diabetes. [] Similar to linagliptin and sitagliptin, alogliptin acts as a DPP-4 inhibitor, highlighting its relevance to the development of new antidiabetic agents.* Relevance: While alogliptin does not possess the same core structure as 3-methyl-8-(3-oxobutan-2-ylsulfanyl)-7-pentylpurine-2,6-dione, its classification as a DPP-4 inhibitor underscores its connection. This shared pharmacological category suggests a potential for a similar mode of action, making it relevant in understanding the target compound's potential therapeutic applications.

5. Vildagliptin* Compound Description: Vildagliptin is a DPP-4 inhibitor used to treat type 2 diabetes. [, ] It has a shorter duration of action compared to linagliptin. [, ] Vildagliptin's therapeutic effect, similar to linagliptin, is mediated by the control of glucagon-like peptide-1 and insulin. []* Relevance: While vildagliptin's specific structure isn't detailed in the provided abstracts, it's mentioned as a DPP-4 inhibitor alongside linagliptin. This suggests they likely share structural similarities within the broader class of DPP-4 inhibitors, making vildagliptin relevant for comparison.

6. Saxagliptin* Compound Description: Saxagliptin is a DPP-4 inhibitor utilized in type 2 diabetes management. [, ] It demonstrates a duration of action comparable to sitagliptin but shorter than linagliptin. []* Relevance: Although saxagliptin's structure is not explicitly provided in the context, its identification as a DPP-4 inhibitor alongside linagliptin indicates a probable structural resemblance within this drug class. This potential similarity makes saxagliptin relevant in the context of the target compound.

7. 7-Ethyl-8-mercapto-3-methyl-3,7-dihydro-1H-purine-2,6-dione* Compound Description: This compound is identified as a purine derivative exhibiting inhibitory effects against coronavirus helicase. [] It represents a potential antiviral agent.* Relevance: This compound shares the core purine-2,6-dione structure with 3-Methyl-8-(3-oxobutan-2-ylsulfanyl)-7-pentylpurine-2,6-dione. The presence of substituents at both the 7 and 8 positions further strengthens their structural relationship.

8. 8-[(3R)-3-aminopiperidin-1-yl]-7-(but-2-ynyl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-1H-purine-2,6(3H,7H)-dione (Impurity-I)* Compound Description: Impurity-I, encountered during the development of Linagliptin, is considered a process-related impurity. []* Relevance: Impurity-I is closely related to 3-methyl-8-(3-oxobutan-2-ylsulfanyl)-7-pentylpurine-2,6-dione, sharing a common purine-2,6-dione core structure and exhibiting substitutions at the 7 and 8 positions. This close structural resemblance highlights its relevance in understanding potential side reactions or metabolic pathways of the target compound.

9. 7-(But-2-ynyl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-8-(piperidin-3-ylamino)-1H-purine-2,6(3H,7H)-dione (Impurity-II)* Compound Description: Impurity-II is identified as another process-related impurity found during Linagliptin synthesis. []* Relevance: This compound shares significant structural similarities with 3-methyl-8-(3-oxobutan-2-ylsulfanyl)-7-pentylpurine-2,6-dione, both containing the purine-2,6-dione core and featuring substituents at the 7 and 8 positions. The close structural resemblance makes it relevant for understanding the target compound's reactivity and potential synthetic challenges.

10. 8-[(R)-3-Aminopiperidin-1-yl]-3-methyl-1,7-bis((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione (Impurity-III)* Compound Description: Impurity-III is a process impurity identified during the synthesis of Linagliptin. [] * Relevance: This compound, while sharing the purine-2,6-dione core with 3-methyl-8-(3-oxobutan-2-ylsulfanyl)-7-pentylpurine-2,6-dione, is distinct due to its bis-substitution at the 1 and 7 positions with (4-methylquinazolin-2-yl)methyl groups. This difference highlights a potential synthetic challenge in controlling the regioselectivity of alkylation during the synthesis of the target compound.

12. 1,7-Di(but-2-ynyl)-3-methyl-8-[(R)-3-(methyleneamino)piperidin-1-yl]-1H-purine-2,6(3H,7H)-dione (Impurity-V)* Compound Description: Impurity-V has been identified as a process impurity in the synthesis of Linagliptin. [] * Relevance: This compound, sharing the purine-2,6-dione core structure with 3-methyl-8-(3-oxobutan-2-ylsulfanyl)-7-pentylpurine-2,6-dione, shows a distinct substitution pattern. Notably, it possesses di(but-2-ynyl) groups at the 1 and 7 positions and a (methyleneamino)piperidin-1-yl group at the 8 position. This difference highlights the importance of controlling reaction conditions to obtain the desired regioisomer.

13. 7-(But-2-ynyl)-8-(dimethylamino)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-1H-purine-2,6(3H,7H)-dione (Impurity-VI)* Compound Description: Impurity-VI is a process-related impurity observed during Linagliptin synthesis. []* Relevance: Both Impurity-VI and 3-methyl-8-(3-oxobutan-2-ylsulfanyl)-7-pentylpurine-2,6-dione share the purine-2,6-dione core and the (4-methylquinazolin-2-yl)methyl substituent at the 1-position. The presence of different substituents at the 7 and 8 positions allows for insights into structure-activity relationships.

14. 8-[(R)-3-Aminopiperidin-1-yl]-7-[(E)-3-bromobut-2-enyl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-1H-purine-2,6(3H,7H)-dione (Impurity-VII)* Compound Description: Impurity-VII is a process impurity arising during the synthesis of Linagliptin. []* Relevance: Impurity-VII is structurally related to 3-methyl-8-(3-oxobutan-2-ylsulfanyl)-7-pentylpurine-2,6-dione as they both share the central purine-2,6-dione scaffold and similar substitutions at the 1 and 8 positions. The presence of a (E)-3-bromobut-2-enyl group at the 7 position of Impurity-VII, compared to the 3-oxobutan-2-ylsulfanyl group in the target compound, offers a valuable point of comparison for structure-activity studies.

15. 8-[2-[(3-methoxyphenyl)methylidene]hydrazine-1-yl]-3-methyl-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione* Compound Description: This purine-2,6-dione derivative exhibited protein kinase CK2 inhibitory activity with an IC50 value of 8.5 μM in vitro. []* Relevance: This compound shares the core purine-2,6-dione structure with 3-Methyl-8-(3-oxobutan-2-ylsulfanyl)-7-pentylpurine-2,6-dione and also features substitutions at the 7 and 8 positions. The identification of its protein kinase CK2 inhibitory activity suggests that the related compound may also possess similar activity.

16. 5-Fluoro-1,3-oxazine-2,6(3H)-dione (3-oxa-FU)* Compound Description: 3-oxa-FU is an analog of the anticancer drug 5-fluorouracil (5-FU). It exhibited significant inhibitory activity against S. faecium and E. coli in vitro. []* Relevance: Although 3-oxa-FU is not a purine derivative like 3-Methyl-8-(3-oxobutan-2-ylsulfanyl)-7-pentylpurine-2,6-dione, it is relevant because it demonstrates the potential of modified nucleoside analogs as antimicrobial agents.

17. 3-Alkylated 3-(4-Aminophenyl)piperidine-2,6-diones* Compound Description: This series of compounds was developed as aromatase inhibitors for potential use in treating hormone-dependent breast cancer. [] * Relevance: Though structurally distinct from 3-methyl-8-(3-oxobutan-2-ylsulfanyl)-7-pentylpurine-2,6-dione, this compound series highlights the concept of targeting specific enzymes involved in hormone regulation for therapeutic benefit, potentially inspiring similar approaches for the target compound.

18. 7-[[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-1,3-dimethyl-8-piperazin-1yl-purine-2,6-dione* Compound Description: Identified through a virtual screening study, this compound is a potential inhibitor of NUDT5, an enzyme implicated in breast cancer. [] * Relevance: Sharing the purine-2,6-dione core with 3-methyl-8-(3-oxobutan-2-ylsulfanyl)-7-pentylpurine-2,6-dione, this compound also exhibits substitution at the 7-position with a complex heterocyclic group. This structural similarity makes it relevant for understanding potential binding interactions and modifications for targeting specific biological targets.

19. 8-Alkylamino-1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones* Compound Description: This group of compounds was synthesized and evaluated for their cardiovascular activity. Certain derivatives exhibited strong antiarrhythmic activity. [] * Relevance: These compounds share a similar purine-2,6-dione scaffold with 3-Methyl-8-(3-oxobutan-2-ylsulfanyl)-7-pentylpurine-2,6-dione, and the presence of various 8-alkylamino substituents allows for the investigation of structure-activity relationships. Their cardiovascular activity suggests that the related compound may also possess similar properties.

Properties

CAS Number

371140-22-6

Product Name

3-Methyl-8-(3-oxobutan-2-ylsulfanyl)-7-pentylpurine-2,6-dione

IUPAC Name

3-methyl-8-(3-oxobutan-2-ylsulfanyl)-7-pentylpurine-2,6-dione

Molecular Formula

C15H22N4O3S

Molecular Weight

338.43

InChI

InChI=1S/C15H22N4O3S/c1-5-6-7-8-19-11-12(18(4)14(22)17-13(11)21)16-15(19)23-10(3)9(2)20/h10H,5-8H2,1-4H3,(H,17,21,22)

InChI Key

LSYSVYFAHQGUBD-UHFFFAOYSA-N

SMILES

CCCCCN1C2=C(N=C1SC(C)C(=O)C)N(C(=O)NC2=O)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.